5-(Allyloxy)-5-oxopentanoic acid
Overview
Description
5-(Allyloxy)-5-oxopentanoic acid: is an organic compound that features both an allyloxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allyloxy)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of an allyl alcohol with a suitable carboxylic acid derivative. For instance, the esterification of allyl alcohol with 5-oxopentanoic acid can yield the desired compound. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Allyloxy)-5-oxopentanoic acid can undergo oxidation reactions, particularly at the allyloxy group. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the allyloxy group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can also undergo reduction reactions. For example, the carbonyl group in the 5-oxopentanoic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can participate in substitution reactions, where the allyl group can be replaced by other functional groups through nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides or amines
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted allyloxy derivatives
Scientific Research Applications
Chemistry: 5-(Allyloxy)-5-oxopentanoic acid is used as an intermediate in organic synthesis. Its unique functional groups allow for the construction of more complex molecules through various chemical reactions.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carboxylic acids and allyloxy groups. It may also serve as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable component in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Allyloxy)-5-oxopentanoic acid involves its reactivity at the allyloxy and carboxylic acid functional groups. The allyloxy group can undergo nucleophilic substitution, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
5-(Methoxy)-5-oxopentanoic acid: Similar structure but with a methoxy group instead of an allyloxy group.
5-(Ethoxy)-5-oxopentanoic acid: Similar structure but with an ethoxy group instead of an allyloxy group.
5-(Propoxy)-5-oxopentanoic acid: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness: 5-(Allyloxy)-5-oxopentanoic acid is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can participate in additional reactions such as polymerization and cross-linking, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
5-oxo-5-prop-2-enoxypentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-6-12-8(11)5-3-4-7(9)10/h2H,1,3-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTYRTGEBKMOTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3882-13-1 | |
Record name | 1-(2-Propen-1-yl) pentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3882-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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